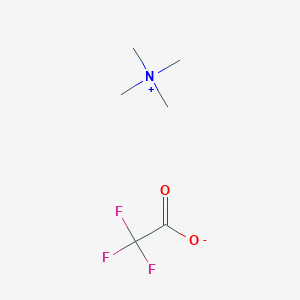
Tetramethylammonium trifluoroacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetramethylammonium trifluoroacetate is an ionic liquid with the molecular formula C6H12F3NO2. It is composed of a tetramethylammonium cation and a trifluoroacetate anion. This compound is known for its unique properties, including high thermal stability and solubility in various solvents, making it valuable in numerous scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetramethylammonium trifluoroacetate can be synthesized through the reaction of tetramethylammonium hydroxide with trifluoroacetic acid. The reaction typically occurs in an aqueous medium, followed by evaporation to obtain the solid product. The reaction can be represented as follows:
(CH3)4NOH+CF3COOH→(CH3)4N(CF3COO)+H2O
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions under controlled conditions to ensure high purity and yield. The process may include additional purification steps such as recrystallization or distillation to remove impurities.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions, where the trifluoroacetate anion acts as a leaving group.
Acid-Base Reactions: It can participate in acid-base reactions due to the presence of the trifluoroacetate anion, which is a weak acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include alkyl halides and conditions typically involve polar aprotic solvents.
Acid-Base Reactions: Reagents such as strong bases (e.g., sodium hydroxide) are used under aqueous conditions.
Major Products:
Substitution Reactions: The major products are typically the substituted ammonium salts.
Acid-Base Reactions: The products include water and the corresponding salt.
Scientific Research Applications
Tetramethylammonium trifluoroacetate has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst and in the synthesis of various organic compounds.
Biology: It serves as a reagent in biochemical assays and enzyme catalysis.
Medicine: It is explored for its potential use in drug delivery systems and as a stabilizer for pharmaceuticals.
Industry: It is utilized in electroplating, electropolishing, and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of tetramethylammonium trifluoroacetate involves its ability to act as a phase transfer catalyst, facilitating the transfer of reactants between different phases. The tetramethylammonium cation interacts with the reactants, enhancing their solubility and reactivity. The trifluoroacetate anion can participate in various chemical reactions, contributing to the overall reactivity of the compound.
Comparison with Similar Compounds
- Tetraethylammonium trifluoroacetate
- Tetrabutylammonium trifluoroacetate
- Tetrapropylammonium trifluoroacetate
Comparison: Tetramethylammonium trifluoroacetate is unique due to its smaller cation size compared to tetraethylammonium and tetrabutylammonium trifluoroacetate. This smaller size can lead to different solubility and reactivity profiles. Additionally, the trifluoroacetate anion provides unique properties such as high thermal stability and strong electron-withdrawing effects, which are valuable in various applications.
Properties
Molecular Formula |
C6H12F3NO2 |
|---|---|
Molecular Weight |
187.16 g/mol |
IUPAC Name |
tetramethylazanium;2,2,2-trifluoroacetate |
InChI |
InChI=1S/C4H12N.C2HF3O2/c1-5(2,3)4;3-2(4,5)1(6)7/h1-4H3;(H,6,7)/q+1;/p-1 |
InChI Key |
LROATHSBUUYETB-UHFFFAOYSA-M |
Canonical SMILES |
C[N+](C)(C)C.C(=O)(C(F)(F)F)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


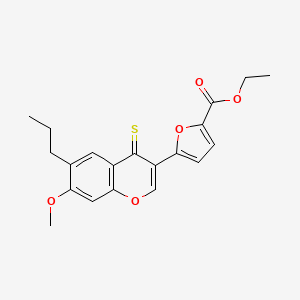
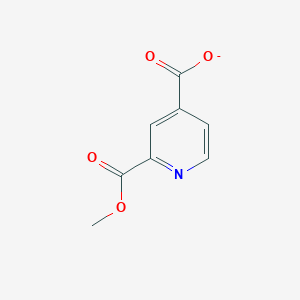
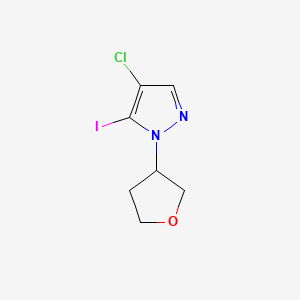
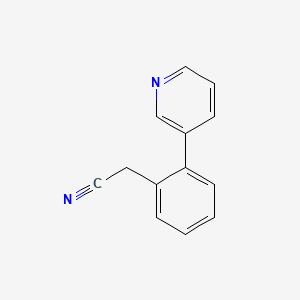
![(1R)-2-chloro-1-[(2S)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]ethanol](/img/structure/B14120764.png)
![[(E)-1-[2-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl]ethylideneamino]thiourea](/img/structure/B14120775.png)

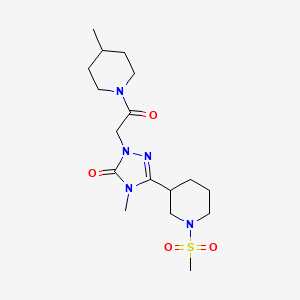
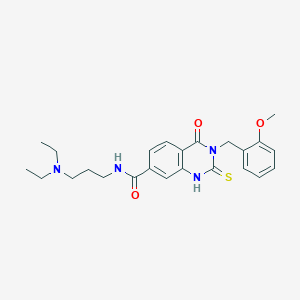
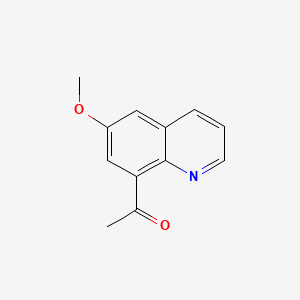
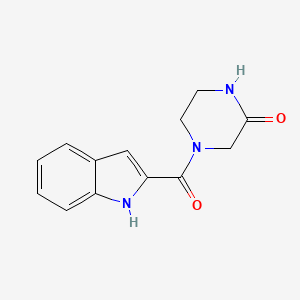

![N-(4-amino-2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-chlorobenzamide](/img/structure/B14120809.png)
![3'-Methoxy-4-methyl-[1,1'-biphenyl]-2-carboxamide](/img/structure/B14120813.png)
